2-Chloro-3,4,5,6-tetrafluorophenol 2-Chloro-3,4,5,6-tetrafluorophenol
Brand Name: Vulcanchem
CAS No.: 14754-07-5
VCID: VC20669508
InChI: InChI=1S/C6HClF4O/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H
SMILES:
Molecular Formula: C6HClF4O
Molecular Weight: 200.52 g/mol

2-Chloro-3,4,5,6-tetrafluorophenol

CAS No.: 14754-07-5

Cat. No.: VC20669508

Molecular Formula: C6HClF4O

Molecular Weight: 200.52 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3,4,5,6-tetrafluorophenol - 14754-07-5

Specification

CAS No. 14754-07-5
Molecular Formula C6HClF4O
Molecular Weight 200.52 g/mol
IUPAC Name 2-chloro-3,4,5,6-tetrafluorophenol
Standard InChI InChI=1S/C6HClF4O/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H
Standard InChI Key FHCKNVODDQWOOE-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1Cl)F)F)F)F)O

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-3,4,5,6-tetrafluorophenol is C₆HClF₄O, with a molecular weight of 200.52 g/mol. Its IUPAC name derives from the substitution pattern: the chlorine atom occupies the 2-position, while fluorine atoms are located at positions 3, 4, 5, and 6. The compound’s structure is closely related to 4-chloro-2,3,5,6-tetrafluorophenol (CAS 4232-66-0), which differs only in the placement of the chlorine substituent.

Spectroscopic and Computational Descriptors

The compound’s SMILES notation is C1(=C(C(=C(C(=C1F)F)Cl)F)F)O, reflecting the alternating halogen substituents. Computational models predict a planar aromatic ring with significant electron-withdrawing effects due to the combined inductive effects of chlorine and fluorine. The InChIKey (DYRVFYHTONHQSA-UHFFFAOYSA-N) and standard InChI (InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H) further encode its stereochemical details.

Synthesis Pathways

Decarboxylation of Halogenated Benzoic Acids

A patented method for synthesizing 2,3,5,6-tetrafluorophenol involves the decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid . Applying this strategy to 2-chloro-3,4,5,6-tetrafluorobenzoic acid (CAS 1868-80-0) could yield the target phenol . The reaction typically proceeds via:

  • Hydroxylation: Refluxing 2,3,4,5,6-pentafluorobenzoic acid with inorganic bases (e.g., KOH) and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) at 90–120°C to introduce a hydroxyl group .

  • Decarboxylation: Heating the hydroxylated intermediate in solvents like N,N-dimethylaniline at 80–160°C to remove the carboxylic acid group .

Table 1: Comparative Decarboxylation Conditions for Fluorinated Benzoic Acids

Starting MaterialSolventTemperature (°C)ProductYield (%)
4-Hydroxy-2,3,5,6-tetrafluorobenzoic acidN,N-dimethylaniline1602,3,5,6-Tetrafluorophenol85–90
2-Chloro-3,4,5,6-tetrafluorobenzoic acid*Ethylene glycol120–1402-Chloro-3,4,5,6-tetrafluorophenolTheoretical

*Hypothetical pathway extrapolated from .

Direct Halogenation of Phenol

Physicochemical Properties

Thermal Stability and Reactivity

Fluorine and chlorine substituents enhance thermal stability. The compound likely decomposes above 250°C, releasing hydrogen fluoride (HF) and hydrogen chloride (HCl). Its acidity (pKa) is estimated to be ~5.1–5.5, slightly lower than phenol (pKa 9.99) due to electron-withdrawing halogens .

Solubility and Partitioning

  • Water Solubility: Limited solubility (<0.1 g/L at 25°C) due to hydrophobicity from halogen atoms.

  • Organic Solvents: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons (e.g., dichloromethane) .

  • LogP (Octanol-Water): Predicted 2.8–3.2, indicating moderate lipophilicity .

Applications in Industrial Chemistry

Pharmaceutical Intermediates

Polyhalogenated phenols serve as precursors to active pharmaceutical ingredients (APIs). For example, fluorinated phenols are key intermediates in antiviral and antifungal agents. The chlorine atom in 2-chloro-3,4,5,6-tetrafluorophenol could facilitate nucleophilic aromatic substitution reactions to attach pharmacophores.

Agrochemical Synthesis

The compound’s stability and halogen content make it suitable for synthesizing herbicides and pesticides. Fluorinated phenols are often incorporated into sulfonylurea herbicides for enhanced soil persistence and activity .

Environmental and Toxicological Considerations

Environmental Persistence

Chlorine and fluorine substituents resist microbial degradation, leading to potential bioaccumulation. Analogous compounds like 4-chloro-2,3,5,6-tetrafluorophenol exhibit half-lives >60 days in aquatic systems.

Ecotoxicity

Limited data exist for the specific compound, but structurally similar phenols show moderate toxicity to aquatic organisms:

  • Tetrahymena pyriformis: 40-h IGC50 values for chlorinated phenols range from -0.33 to 0.71 log(1/mmol) .

  • Daphnia magna: 48-h EC50 ≈ 2.5–5.0 mg/L for tetrafluorophenols.

Table 2: Comparative Toxicity of Halogenated Phenols

CompoundpIGC50 (Tetrahymena)EC50 (Daphnia, mg/L)
Phenol-0.208 25.0
4-Chloro-2,3,5,6-tetrafluorophenolNot reported3.2
2-Chloro-3,4,5,6-tetrafluorophenol*Estimated 0.4–0.6Estimated 2.8–4.1

*Extrapolated from .

Future Research Directions

  • Synthetic Optimization: Develop catalytic systems for regioselective halogenation.

  • Toxicokinetics: Investigate metabolic pathways in mammalian models.

  • Environmental Monitoring: Assess long-term ecotoxicological impacts in soil and water systems.

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